Aminoallyl dUTP (ap-dUTP) is a molecule that can be used to produce amine-modified DNA by conventional enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, or PCR . The amine-modified DNA can then be labeled with any amine-reactive dye or hapten .
In a study, different modified dUTPs, including sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, sulfo-cyanine5.5-dUTP, BDP-FL-dUTP, and amino-11-dUTP, were utilized to investigate whether the properties of the fluorophore used for modification affected the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase .
Aminoallyl-deoxyuridine-5'-triphosphate is classified as a nucleotide analog. It is derived from deoxyuridine triphosphate (dUTP) by the addition of an aminoallyl group at the 5' position. This modification allows ap-dUTP to be incorporated into DNA during enzymatic synthesis processes. The compound has the chemical identifier 179101-49-6 and is commercially available for research purposes .
Ap-dUTP can be synthesized through various enzymatic incorporation methods. The most common approaches include:
The synthesis typically requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to maximize yield and minimize by-products.
Ap-dUTP consists of a deoxyribose sugar attached to a uracil base with a triphosphate group at the 5' position and an aminoallyl group substituent. The structural formula can be represented as follows:
The presence of the aminoallyl group enhances the compound's ability to form covalent bonds with various labels (e.g., fluorescent dyes), making it particularly useful for labeling applications in molecular biology .
Ap-dUTP participates in several key biochemical reactions:
The incorporation efficiency and specificity are influenced by the concentration of ap-dUTP relative to other nucleotides in the reaction mixture.
The primary mode of action for ap-dUTP involves its incorporation into DNA during replication or repair processes. It acts as a substrate for DNA polymerases and is specifically utilized in assays that detect apoptotic cells through its incorporation at damaged sites .
Ap-dUTP influences pyrimidine metabolism pathways by modulating the availability of deoxynucleotides during DNA synthesis. Its interaction with dUTPase is crucial since dUTPase regulates dUTP levels within cells, preventing misincorporation into genomic DNA .
The compound's stability and solubility make it suitable for various laboratory applications where precise control over reaction conditions is necessary.
Ap-dUTP has diverse applications across multiple fields:
ap-dUTP (2'-deoxyuridine-5'-triphosphate) belongs to the pyrimidine deoxyribonucleotide family, characterized by a uracil base linked to a deoxyribose sugar and triphosphate moiety. Its molecular formula is C~9~H~14~N~2~O~14~P~3~, with a molecular weight of 508.14 g/mol. Structurally, ap-dUTP differs from its canonical counterpart dTTP (2'-deoxythymidine-5'-triphosphate) by the absence of a methyl group at the C5 position of the pyrimidine ring. This structural distinction enables similar base-pairing behavior with adenine but confers distinct biochemical properties. The planar uracil ring forms two hydrogen bonds with adenine during DNA replication, mimicking thymine's pairing pattern [5] [9].
Table 1: Structural Comparison of ap-dUTP with Natural Nucleotides
Nucleotide | Base | C5 Modification | Molecular Weight (g/mol) | Hydrogen Bonding with Adenine |
---|---|---|---|---|
ap-dUTP | Uracil | None | 508.14 | 2 bonds |
dTTP | Thymine | Methyl group | 480.11 | 2 bonds |
dCTP | Cytosine | None | 467.16 | 3 bonds (with guanine) |
The absence of the methyl group creates a steric and electronic divergence that affects DNA polymerase interactions. Crystallographic studies reveal that uracil-containing nucleotides induce subtle conformational changes in DNA polymerase active sites due to reduced hydrophobic interactions compared to thymine [4] [9]. When incorporated into DNA, the resulting dU:dA base pairs maintain standard B-form geometry but exhibit a 10% reduction in thermodynamic stability relative to dT:dA pairs. This instability contributes to increased DNA flexibility at uracil incorporation sites [6] [9].
De novo dUTP biosynthesis originates from two primary pathways: deamination of deoxycytidine triphosphate (dCTP) and phosphorylation of deoxyuridine monophosphate (dUMP). The dCTP deaminase pathway converts dCTP to dUTP directly, while the predominant route involves thymidylate synthase (TYMS), which methylates dUMP to form thymidylate monophosphate (TMP). This reaction utilizes 5,10-methylenetetrahydrofolate as a methyl donor and generates dihydrofolate as a byproduct [3] [10]. The resulting TMP undergoes sequential phosphorylations to yield dTTP via thymidylate kinase and nucleoside diphosphate kinase [3].
Table 2: Metabolic Pathways Contributing to dUTP Pools
Pathway | Enzyme | Substrate | Product | Regulatory Significance |
---|---|---|---|---|
De novo synthesis | Thymidylate synthase | dUMP | TMP | Rate-limiting for dTTP production |
Salvage pathway | Thymidine kinase | Thymidine | TMP | Minor contribution in mammals |
dCTP deamination | dCTP deaminase | dCTP | dUTP | Direct dUTP synthesis route |
Phosphorylation cascade | Nucleoside diphosphate kinase | dUDP | dUTP | Final activation step |
Folate metabolism critically regulates this system: thymidylate synthase inhibition (e.g., by 5-fluorouracil) causes dUMP accumulation and subsequent dUTP pool expansion. Experimental studies demonstrate that thymidylate synthase suppression increases cellular dUTP concentrations 5-7 fold within 24 hours, creating an imbalance in the dTTP:dUTP ratio from the normal >100:1 to <10:1 [3] [7]. This imbalance promotes uracil misincorporation during DNA replication and repair synthesis. The metabolic proximity between dUMP and dTMP biosynthesis establishes a vulnerability where thymidylate synthase inhibition simultaneously depletes dTTP and elevates dUTP, creating a dual threat to genomic integrity [7] [10].
deoxyuridine triphosphate pyrophosphatase (DUT1; EC 3.6.1.23) serves as the primary gatekeeper against dUTP accumulation. This enzyme catalyzes the hydrolysis of dUTP to dUMP and inorganic pyrophosphate (PP~i~), simultaneously eliminating a potential uracil source for DNA polymerases and providing substrate for thymidylate synthase. DUT1 enzymes exhibit a conserved homotrimeric structure with three active sites formed at subunit interfaces. Each active site coordinates a magnesium ion essential for transition-state stabilization during nucleophilic water attack on the dUTP β-phosphate [4] [9].
Table 3: Enzymatic Properties of deoxyuridine triphosphate Pyrophosphatase
Property | DUT1 Characteristic | Biological Significance |
---|---|---|
Catalytic mechanism | Mg²⁺-dependent hydrolysis | Ensures reaction specificity for dUTP |
Substrate specificity | K~m~ = 0.5-5 μM for dUTP; K~m~ >500 μM for UTP | Prevents ribonucleotide degradation |
Metal dependence | Mg²⁺ > Mn²⁺ > Co²⁺ (k~cat~/K~m~ 100%, 75%, 30% respectively) | Adapts to cellular ion fluctuations |
Allosteric regulation | Sigmoidal kinetics with dUTP (Hill coefficient ~1.8) | Sensitive response to dUTP concentration changes |
Inhibitors | dUMP (product inhibition) | Prevents excessive dUMP accumulation |
DUT1's exquisite substrate discrimination stems from active site architecture: a conserved tyrosine residue (Tyr88 in Saccharomyces cerevisiae) sterically excludes ribonucleotides by clashing with their 2'-hydroxyl group. Mutational studies demonstrate that Tyr88Ala substitution abolishes discrimination, enabling UTP hydrolysis [4]. DUT1 deficiency in yeast causes synthetic lethality with thymidylate synthase inhibition, while partial complementation occurs with exogenous thymidylate supplementation. This genetic evidence confirms DUT1's non-redundant role in maintaining dTTP:dUTP equilibrium [1] [8]. The human homolog shares 40% sequence identity with yeast DUT1 and rescues dut1 null mutants, indicating functional conservation across eukaryotes [4] [9].
The dTTP:dUTP concentration ratio is a critical determinant of replication fidelity. Typical mammalian cells maintain dTTP pools of 10-30 μM versus dUTP concentrations below 0.1 μM, establishing a >100:1 preferential incorporation of thymine over uracil. DNA polymerases exhibit only moderate selectivity against dUTP, with discrimination coefficients (k~cat~/K~m~ for dTTP vs. dUTP) ranging from 5-50 depending on polymerase family [5] [9]. This modest enzymatic discrimination necessitates stringent metabolic control to prevent uracil misincorporation.
dUTP misincorporation consequences manifest differentially across cell types:
Evolutionary adaptations minimize uracil incorporation risks: nuclear localization of thymidylate synthase and deoxyuridine triphosphate pyrophosphatase establishes compartmentalized dUTP suppression near replication forks. Sumoylation of thymidylate synthase complex components directs nuclear import, creating a spatial barrier against dUTP diffusion into replicating chromatin [3] [10]. This intricate metabolic compartmentalization underscores the biological imperative to exclude uracil from nuclear DNA while permitting its regulated use in specialized contexts.
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